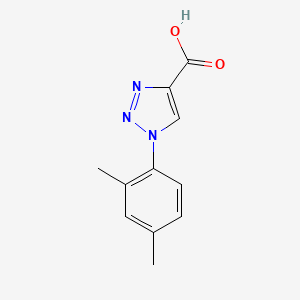

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

説明

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 2,4-dimethylphenyl group attached to the triazole ring at position 1 and a carboxylic acid moiety at position 4. Triazole derivatives are widely studied for their versatility in medicinal chemistry, materials science, and catalysis, owing to their structural rigidity, hydrogen-bonding capacity, and metabolic stability. Applications of such compounds include antimicrobial agents , enzyme inhibitors , and anticancer candidates , with physicochemical properties modulated by substituent effects on both the phenyl and triazole rings.

特性

IUPAC Name |

1-(2,4-dimethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-4-10(8(2)5-7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFDWLPNIVYEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Preparation

- The synthesis begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II), where the substituent R corresponds to the 2,4-dimethylphenyl group in this case.

- Compound II is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio ranging from 1:2 to 1:50.

- The solution is cooled to a temperature range of −78 °C to 0 °C.

Grignard Reagent Addition and Intermediate Formation

- Isopropylmagnesium chloride (Grignard reagent) is added in a mole ratio of 0.8 to 1.5 equivalents relative to Compound II.

- The mixture is stirred for 0.5 to 2 hours, allowing the formation of 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III).

- Subsequently, a low molecular weight alcohol (C1-C4), preferably methyl alcohol, is added to quench the reaction.

Second Grignard Reagent Treatment and Carboxylation

- Without isolating Compound III, a second Grignard reagent, isopropylmagnesium chloride-lithium chloride composite, is introduced directly.

- The reaction mixture is heated to 10 °C to 50 °C and stirred for 0.5 to 2 hours.

- The mixture is then cooled to −30 °C to 0 °C, and carbon dioxide gas is bubbled through for 5 to 30 minutes to effect carboxylation at the 4-position of the triazole ring.

Work-up and Isolation

- The reaction mixture is warmed to 20 °C to 25 °C.

- The pH is adjusted to 1 to 5 using hydrochloric acid.

- The product is extracted once or twice with an organic solvent (weight-to-volume ratio 1:20).

- The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate and concentrated under reduced pressure at 40 °C to 50 °C.

- This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (Compound IV).

Purification and Methylation

- The mixture is dissolved in a solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) in volume ratios between 1-99% and 99-1%.

- Inorganic or organic base (e.g., potassium carbonate) and methyl iodide are added.

- The reaction proceeds at 0 °C to 80 °C for 5 to 48 hours to methylate the carboxylic acid.

- After reaction completion, water and organic solvent are added for phase separation.

- The organic layer is dried, filtered, and concentrated to obtain the methyl ester intermediate.

- The aqueous layer is acidified (pH 1-5) and extracted to isolate the pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid after crystallization and drying.

Representative Experimental Data

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dissolution of Compound II | THF/METHF (1:2-50) | −78 to 0 | - | - | Cooling critical for reactivity |

| First Grignard addition | Isopropylmagnesium chloride (0.8-1.5 eq) | −78 to 0 | 0.5-2 h | - | Formation of Compound III |

| Alcohol quench | Methyl alcohol (C1-C4) | −78 to 0 | - | - | Controls substitution |

| Second Grignard addition | Isopropylmagnesium chloride-lithium chloride composite (0.8-1.5 eq) | 10 to 50 | 0.5-2 h | - | Prepares for carboxylation |

| Carboxylation | Carbon dioxide (1-10 eq) | −30 to 0 | 5-30 min | - | Introduces carboxylic acid group |

| Acidification & extraction | HCl (pH 1-5) | 20 to 25 | - | - | Isolates crude acid mixture |

| Methylation | Methyl iodide, K2CO3 | 0 to 80 | 5-48 h | 49-61% (varies by substituent) | Purification step |

Note: Yields reported vary depending on the specific R group; for example, 1-methyl substitution yielded 49%, 1-n-propyl 53%, and 1-cyclopentyl 61% in related compounds, indicating that 1-(2,4-dimethylphenyl) derivatives may exhibit comparable yields.

Mechanistic Insights and Advantages

- The use of Grignard reagents enables selective substitution at the 4-position of the triazole ring.

- Carbon dioxide fixation introduces the carboxylic acid functionality efficiently.

- The reaction conditions are mild, allowing for good control over regioselectivity.

- The method is amenable to industrial scale-up due to straightforward operations and high yields.

- The methylation step aids in purification and isolation of the target acid.

Alternative Synthetic Approaches (Contextual Overview)

While the above method is the most direct for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, other general synthetic routes to triazoles include:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry," which efficiently produces 1,4-disubstituted 1,2,3-triazoles under mild conditions.

- Cyclization reactions involving α,α-dichlorotosyl hydrazones and primary amines mediated by bases such as DIPEA, yielding N-substituted triazoles with good yields and scalability.

However, these methods are less directly applicable to the specific preparation of 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid due to the need for precise substitution patterns and carboxylation at the 4-position.

化学反応の分析

Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

科学的研究の応用

Medicinal Chemistry

Antifungal Activity

One of the prominent applications of this compound is its antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various strains of fungi. For example, a study demonstrated that modifications in the triazole structure could enhance its efficacy against Candida species, which are common pathogens in immunocompromised patients .

Cancer Research

Triazole derivatives have also been investigated for their potential in cancer treatment. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in several studies. For instance, a recent report indicated that triazole-based compounds could act as inhibitors of the enzyme aromatase, which is crucial in estrogen biosynthesis and is a target for breast cancer therapies .

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide in agricultural settings. Its structural similarity to known fungicides allows it to interfere with fungal growth mechanisms. Research has shown that triazole fungicides can effectively manage diseases caused by Fusarium and Botrytis species, which affect various crops .

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. It has been observed to influence the growth patterns of certain plants by modulating hormonal pathways, thereby enhancing yield and resistance to environmental stressors .

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with specific properties such as increased thermal stability and mechanical strength. Studies have shown that incorporating triazole units into polymer matrices can improve their performance in high-temperature applications .

Nanotechnology

Furthermore, the compound's unique properties make it suitable for use in nanotechnology. It can serve as a building block for the synthesis of nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions .

Table 1: Antifungal Activity of Triazole Compounds

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| Triazole A | Aspergillus niger | 16 µg/mL |

| Triazole B | Fusarium oxysporum | 4 µg/mL |

Table 2: Applications in Agriculture

| Application Type | Description | Efficacy |

|---|---|---|

| Fungicide | Controls fungal pathogens | 90% reduction in disease incidence |

| Plant Growth Regulator | Enhances growth under stress conditions | 15% increase in yield |

作用機序

The mechanism of action of 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity or modulating their function. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring’s substitution pattern significantly influences electronic, steric, and biological properties. Key comparisons include:

Notes:

- 2,4-Dimethylphenyl : Enhances lipophilicity and may improve membrane permeability compared to unsubstituted analogs.

- Amino groups: Increase solubility and enable hydrogen bonding, critical for antimicrobial activity .

- Fluorine/CF$_3$ : Electron-withdrawing effects enhance acidity (lower pKa), influencing binding to targets like kinases .

Substituent Effects on the Triazole Ring (Position 5)

Substituents at position 5 of the triazole ring alter steric bulk, electronic distribution, and tautomerism:

Notes:

Physicochemical Properties and Tautomerism

- Acidity : The triazole ring’s electron-withdrawing nature lowers the pKa of the carboxylic acid (e.g., pKa ≈ 3.26 for 3,4-dimethylphenyl analog ).

- Tautomerism : 5-Formyl derivatives exhibit ring-chain tautomerism, forming cyclic hemiacetals (20% in solution) .

- Solubility: Amino and carboxylic acid groups enhance aqueous solubility, while hydrophobic substituents (e.g., CF$_3$, ethyl) improve membrane permeability .

生物活性

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H11N3O2

- Molecular Weight : 217.22 g/mol

- CAS Number : 1042534-87-1

- Anticancer Activity : Triazole derivatives have been studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides were shown to induce apoptosis in Jurkat T-cells by reducing mitochondrial membrane potential and causing DNA damage without intercalating into DNA .

- Anti-inflammatory Effects : Some derivatives of triazoles have been identified as selective COX-2 inhibitors. A related compound demonstrated a COX-2 IC50 value of 20.5 µM, indicating potential for anti-inflammatory applications superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that this compound may possess similar properties.

- Antifungal Activity : Triazole compounds are also known for their antifungal properties. A study on related triazole derivatives indicated effective inhibition against various fungal strains . The structural characteristics of these compounds contribute to their ability to disrupt fungal cell membranes.

Anticancer Studies

A study evaluating the anticancer efficacy of triazole derivatives found that certain compounds exhibited potent antiproliferative activity against human leukemic cells at nanomolar concentrations. The study highlighted the ability of these compounds to induce morphological changes associated with apoptosis .

Anti-inflammatory Research

Research focusing on the anti-inflammatory potential of triazoles showed that specific derivatives significantly inhibited the production of pro-inflammatory cytokines in macrophages activated with lipopolysaccharide (LPS). The most effective compound in this series exhibited a lower ulcerogenic potential compared to traditional NSAIDs .

Data Tables

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Key steps include:

- Precursor preparation : Methyl esters of triazole intermediates are hydrolyzed to carboxylic acids using LiOH in THF/H₂O or DMSO .

- Catalytic system : CuSO₄·5H₂O and sodium ascorbate are commonly used, achieving yields of 61–73% .

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| CuAAC + ester hydrolysis | CuSO₄/Na ascorbate | DMSO | 73% | |

| Direct hydrolysis of methyl ester | LiOH | THF/H₂O | 61% |

Note : DMSO enhances solubility but may complicate purification.

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- ¹H/¹³C-NMR : Key signals include δ 13.01 (s, carboxylic proton), aromatic protons at δ 7.28–7.18, and methyl groups at δ 2.34–1.88 .

- X-ray crystallography : Used to confirm triazole ring geometry and substituent orientation, as demonstrated in structurally similar analogs .

- HR-ESI-MS : Validates molecular weight (e.g., m/z 345.1 [M+H]⁺ in related triazole derivatives) .

Q. What preliminary biological activities have been reported for this compound?

- Wnt/β-catenin pathway modulation : In diet-induced obese mice, analogs improved glucose/lipid metabolism, suggesting metabolic disorder applications .

- Antimicrobial activity : Structurally similar triazole-carboxylic acids show broad-spectrum antibacterial effects against Gram-positive/-negative pathogens, including Vibrio cholerae .

- Antitumor potential : Triazole-carboxylic acid scaffolds inhibit cancer cell lines (e.g., NCI-H522 lung cancer cells with GP = 68.09%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact bioactivity, and what are the key structure-activity relationships (SAR)?

- Electron-withdrawing groups : 5-Trifluoromethyl or chloro substituents enhance antitumor activity by stabilizing interactions with targets like c-Met kinase .

- Carboxylic acid vs. amide : Carboxylic acids exhibit lower cell permeability and non-selective binding compared to amides due to high acidity (pKa ~3–4), reducing in vitro potency .

- Aryl substitution : 2,4-Dimethylphenyl groups balance steric bulk and lipophilicity, optimizing metabolic stability in vivo .

Q. What contradictions exist in reported data, and how can they be resolved methodologically?

Contradiction : Carboxylic acid derivatives show variable activity across cell lines (e.g., high inhibition in NCI-H522 but weak effects in UO-31 kidney cancer) . Resolution :

- Targeted profiling : Use CRISPR screening or siRNA to identify dependency on specific pathways (e.g., Wnt/β-catenin) in sensitive cell lines.

- Physicochemical optimization : Convert carboxylic acid to prodrug esters or amides to enhance membrane permeability .

Q. What computational and experimental strategies are recommended for studying molecular interactions (e.g., protein binding)?

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with targets like PD-1/PD-L1 or c-Met kinase .

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for protein targets (e.g., triazole-based inhibitors of PD-1/PD-L1 with KD < 100 nM) .

- Crystallography : Co-crystallize with proteins to resolve binding modes, as seen in SHELX-refined structures .

Q. How can in vivo efficacy be evaluated, and what formulation challenges arise?

- Animal models : Use diet-induced obese mice for metabolic studies or xenograft models for antitumor testing .

- Formulation :

- Solubility : Poor aqueous solubility (logP ~2.5) requires PEG-based or lipid nanoparticle formulations.

- Stability : Ester prodrugs mitigate rapid clearance of the carboxylic acid form .

Q. What analytical methods are critical for purity assessment and impurity profiling?

- HPLC-MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .

- Elemental analysis : Validate C, H, N composition (e.g., C₁₀H₁₀N₃O₂ requires C 54.29%, H 4.55%, N 18.92%) .

- IR spectroscopy : Confirm carboxylic acid C=O stretch at ~1685 cm⁻¹ and triazole ring vibrations at ~1450 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。